(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Overview
Description
®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is an organic compound with the molecular formula C11H14BrN3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile typically involves several steps:
Starting Materials: The synthesis begins with cyclopentane methyl formate and acetonitrile.
Catalytic Reaction: These starting materials undergo a catalytic reaction to form 3-cyclopentyl-3-oxypropionitrile.
Enzymatic Asymmetric Reduction: The intermediate 3-cyclopentyl-3-oxypropionitrile is then subjected to enzymatic asymmetric reduction to produce chiral alcohol (S)-3-cyclopentyl-3-oxypropionitrile.
Mitsunobu Reaction and Coupling: Finally, a Mitsunobu reaction followed by coupling with 4-bromopyrazole yields the desired product, ®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrile and cyclopentyl groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can modify the nitrile and cyclopentyl groups.
Scientific Research Applications
®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide
- (S)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- ®-4-Amino-6-(1-(2-cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)pyrimidine-5-carboxylic Acid
Uniqueness
®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is unique due to its specific chiral configuration and the presence of the bromo-substituted pyrazole ring.
Properties
IUPAC Name |
(3R)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUIJTAHLDUGJF-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738416 | |
Record name | (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146629-83-5 | |
Record name | (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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